Mycophenolic acid
Overview
Description
Mycophenolic acid is a potent immunosuppressant medication primarily used to prevent rejection following organ transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It was initially discovered by Italian scientist Bartolomeo Gosio in 1893 and later rediscovered in the mid-20th century . This compound works by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of lymphocytes .
Mechanism of Action
Target of Action
Mycophenolic acid (MPA) primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis . MPA’s inhibition of IMPDH is selective and non-competitive .
Mode of Action
MPA interacts with its target, IMPDH, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the de novo pathway of purine synthesis, leading to a decrease in the pool of guanosine nucleotides . As a result, DNA and RNA synthesis is hindered, which in turn affects the proliferation of both T and B lymphocytes .
Biochemical Pathways
The primary biochemical pathway affected by MPA is the de novo pathway of purine synthesis . By inhibiting IMPDH, MPA blocks the conversion of inosine monophosphate (IMP) to guanosine monophosphate (GMP), thereby disrupting the production of guanosine nucleotides . This disruption has downstream effects on DNA and RNA synthesis, and consequently, on cell proliferation .
Pharmacokinetics
MPA exhibits a bioavailability of 72% to 94% . It is extensively bound to plasma proteins (82–97%) and is mainly metabolized in the liver . The mean elimination half-life of MPA is approximately 17.9±6.5 hours . The majority of MPA is excreted in the urine (93%), with a small amount excreted in the feces (6%) .
Result of Action
The molecular and cellular effects of MPA’s action primarily involve the inhibition of lymphocyte proliferation . By disrupting the synthesis of guanosine nucleotides, MPA hinders DNA and RNA synthesis, which in turn affects the proliferation of T and B lymphocytes . This results in potent cytostatic effects on these cells . MPA also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPA. For instance, the presence of other medications can affect MPA’s pharmacokinetics and pharmacodynamics . Additionally, patient-specific factors such as age, gender, organ function, and genetic polymorphisms can also influence MPA’s action . .
Biochemical Analysis
Biochemical Properties
Mycophenolic acid plays a significant role in biochemical reactions by inhibiting inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides . This inhibition leads to a decrease in guanosine triphosphate (GTP) levels, which are essential for DNA and RNA synthesis. This compound also interacts with other biomolecules, including proteins involved in cell signaling and metabolism . The nature of these interactions is primarily inhibitory, as this compound prevents the formation of critical nucleotides required for cell proliferation .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It exerts cytostatic effects on T and B lymphocytes, suppressing their proliferation and antibody formation . This compound also inhibits the glycosylation of lymphocyte and monocyte glycoproteins, which are involved in intercellular adhesion to endothelial cells . Additionally, this compound influences cell signaling pathways by reducing the production of pro-inflammatory cytokines and nitric oxide in macrophages . These effects collectively contribute to the immunosuppressive properties of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects by non-competitively inhibiting inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides . This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), leading to a depletion of guanosine triphosphate (GTP) levels . The reduction in GTP levels impairs DNA and RNA synthesis, thereby inhibiting cell proliferation. This compound also induces apoptosis and cell cycle arrest in certain cell types, further contributing to its immunosuppressive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is rapidly hydrolyzed to its active metabolite, this compound, which has a half-life of approximately 17.9 hours . The stability and degradation of this compound can be influenced by factors such as pH and temperature . Long-term exposure to this compound in vitro and in vivo studies has shown that it can lead to sustained immunosuppressive effects, but also potential adverse effects such as gastrointestinal toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively prevents organ transplant rejection and reduces autoimmune responses . At high doses, this compound can cause toxic effects, including gastrointestinal disturbances, weight loss, and histological changes in the colon epithelium . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is primarily metabolized in the liver by uridine diphosphate glucuronosyltransferases (UGTs) to form this compound glucuronide (MPAG), an inactive metabolite . This glucuronidation process occurs mainly in the liver but also in the intestine and kidney . This compound can also undergo enterohepatic recirculation, where it is reabsorbed into the bloodstream after being excreted into the bile . This recirculation can prolong the drug’s half-life and enhance its immunosuppressive effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, particularly albumin, which facilitates its distribution in the bloodstream . This compound is also transported into cells via specific transporters, including organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . These transporters play a crucial role in the cellular uptake and efflux of this compound, influencing its localization and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound and its associated enzymes is essential for its activity and function. This compound biosynthetic enzymes are compartmentalized within different cellular organelles, including the cytosol, Golgi apparatus, endoplasmic reticulum, and peroxisomes . This compartmentalization ensures the efficient biosynthesis and regulation of this compound. Additionally, the subcellular localization of this compound can influence its interactions with target enzymes and proteins, affecting its overall immunosuppressive activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mycophenolic acid can be synthesized through various chemical routes. One common method involves the fermentation of Penicillium species, which naturally produce this compound as a secondary metabolite . The compound can then be extracted and purified using techniques such as high-performance liquid chromatography .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the compound. Advanced formulation techniques, such as micronization and solid dispersion creation, are employed to enhance the solubility and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions: Mycophenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form salts to improve its solubility and bioavailability .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups.
Major Products: The major products formed from these reactions include this compound glucuronide and this compound acyl-glucuronide, which are metabolites of this compound .
Scientific Research Applications
Mycophenolic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune diseases.
Methotrexate: Used in the treatment of autoimmune diseases and certain cancers.
Cyclosporine: An immunosuppressant that inhibits calcineurin, thereby reducing the activity of T cells.
Uniqueness of Mycophenolic Acid: this compound is unique due to its specific inhibition of inosine monophosphate dehydrogenase, which selectively affects lymphocyte proliferation without significantly impacting other cell types . This selective action makes it a valuable component of immunosuppressive regimens, particularly in organ transplantation .
Properties
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSFSBZBAHARI-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041070 | |
Record name | Mycophenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mycophenolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble, 3.55e-02 g/L | |
Record name | Mycophenolic acid | |
Source | DrugBank | |
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Record name | Mycophenolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mycophenolic acid is a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), that blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate. By inhibiting IMPDH, mycophenolic acid interferes with the _de novo_ pathway of guanosine nucleotide synthesis without incorporation into DNA. While other cell types are able to use salvage pathways, T- and B-lymphocyte proliferation is a mechanism heavily dependent on the _de novo_ synthesis of purines. Therefore, mycophenolic acid has potent cytostatic effects on T- and B- and lymphocytes. Mycophenolic acid also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells. | |
Record name | Mycophenolic acid | |
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CAS No. |
24280-93-1, 483-60-3 | |
Record name | Mycophenolic acid | |
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Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid | |
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Record name | Mycophenolic acid | |
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Record name | mycophenolic acid | |
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Record name | Mycophenolic acid | |
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Record name | Mycophenolic acid | |
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Record name | MYCOPHENOLIC ACID | |
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Record name | Mycophenolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
141°C, 141 °C | |
Record name | Mycophenolic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mycophenolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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